molecular formula C11H11BrN2 B595159 5-Bromo-3-cyclopropyl-1-methylindazole CAS No. 1311197-79-1

5-Bromo-3-cyclopropyl-1-methylindazole

Cat. No.: B595159
CAS No.: 1311197-79-1
M. Wt: 251.127
InChI Key: KJFYYJFGROXETI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(OAc)2 as a catalyst in the presence of DMSO and O2 atmosphere . The reaction starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1-methylindazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

Mechanism of Action

The exact mechanism of action of 5-Bromo-3-cyclopropyl-1-methylindazole is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-1-methylindazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar indazole derivatives .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYYJFGROXETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716642
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-79-1
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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